2-(Phenoxymethyl)morpholine

Description

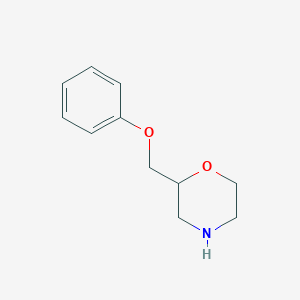

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBLNBCFCXAZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621480 | |

| Record name | 2-(Phenoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167273-56-5 | |

| Record name | 2-(Phenoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenoxymethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Phenoxymethyl)morpholine chemical properties

An In-Depth Technical Guide to 2-(Phenoxymethyl)morpholine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a phenoxymethyl group. As a derivative of morpholine, a scaffold of significant interest in medicinal chemistry, this compound serves as a crucial building block and intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] The morpholine nucleus is a privileged pharmacophore found in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and confer a wide range of biological activities.[2][3] This guide offers a comprehensive technical overview of the core chemical properties, synthesis, spectroscopic profile, and pharmacological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are dictated by its unique structure, which combines a secondary amine, an ether linkage, and an aromatic ring. This combination influences its solubility, reactivity, and potential for biological interactions. The presence of the ether oxygen withdraws electron density from the nitrogen atom, making the morpholine ring less basic than a comparable piperidine structure, a factor that is critical in its chemical behavior.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [5][6] |

| Synonyms | (±)-2-(Phenoxymethyl)morpholine | [6] |

| Molecular Formula | C₁₁H₁₅NO₂ | [5][6] |

| Molecular Weight | 193.24 g/mol | [5][7] |

| CAS Number | 167273-56-5 (racemate) | [6][7] |

| 661470-53-7 ((2R)-enantiomer) | [5] | |

| Appearance | Not Available | [6] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

| XLogP3 | 1.2 | [5] |

Note: Properties are based on the racemic mixture unless specified. Computed values are provided by PubChem.[5]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted morpholines is a well-established area of organic chemistry. While specific, detailed routes for this compound are proprietary or found within patent literature, general methods for morpholine synthesis are applicable. A prevalent strategy involves the cyclization of 1,2-amino alcohols.[8][9] A modern, efficient protocol utilizes inexpensive reagents like ethylene sulfate and a strong base to convert 1,2-amino alcohols into the corresponding morpholine ring in a one or two-step, redox-neutral process.[8][9]

This compound itself is a valuable intermediate, most notably in the synthesis of the antidepressant drug Reboxetine.[10][11] Synthetic routes often focus on creating this core structure to allow for late-stage diversification to produce analogs with optimized potency and selectivity.[11]

Caption: General synthetic logic for this compound and its use as a key intermediate.

Chemical Reactivity

The reactivity of this compound is governed by its principal functional groups:

-

Secondary Amine: The nitrogen atom is nucleophilic and basic, readily undergoing reactions typical of secondary amines, such as N-alkylation, acylation, and salt formation with acids.[4] This reactivity is crucial for its role as a building block in synthesizing more complex molecules.[11]

-

Ether Linkage: The phenoxymethyl ether is generally stable under standard reaction conditions, providing a robust connection between the morpholine and phenyl moieties.

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, although reaction conditions must be chosen carefully to avoid side reactions at the more reactive amine center.

Spectroscopic Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct multiplets for the morpholine ring protons. Due to the stable chair conformation, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.[12][13] Protons adjacent to the ring oxygen (~3.6-4.0 ppm) and nitrogen (~2.7-3.0 ppm) appear in characteristic regions.[14] The spectrum would also feature signals for the aromatic protons (7.0-7.4 ppm) and the benzylic protons of the -O-CH₂- group.

-

¹³C NMR: The carbon spectrum will show distinct signals for the morpholine ring carbons, with those bonded to heteroatoms shifted downfield. The C-O carbons typically appear around 67-75 ppm, while the C-N carbons are found around 45-55 ppm.[14] Aromatic signals will be present in the 115-160 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include:

-

N-H stretch (secondary amine) around 3300-3500 cm⁻¹.

-

Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.

-

Aromatic C=C stretches around 1450-1600 cm⁻¹.

-

Strong C-O-C stretch (ether) around 1070-1150 cm⁻¹. Advanced IR spectroscopy has also been used to probe and differentiate the stable chair conformers (equatorial vs. axial N-H bond) of the morpholine ring.[15]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 193. Key fragmentation pathways would likely involve the cleavage of the phenoxymethyl group or the opening of the morpholine ring.

Pharmacological Relevance and Applications

The morpholine heterocycle is a cornerstone in modern drug design, present in drugs with activities ranging from anticancer (Gefitinib) to antibiotic (Linezolid) and antidepressant (Reboxetine).[2] Its inclusion often improves aqueous solubility and metabolic stability.[3]

This compound is primarily recognized as a structural analog and key precursor to Reboxetine , a potent and selective norepinephrine reuptake inhibitor (NRI).[11][16] NRIs are a class of antidepressants that function by blocking the norepinephrine transporter (NET) protein.[16] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[17] This mechanism is effective in treating major depressive disorder and other conditions linked to norepinephrine deficiency.[16] The development of analogs based on the this compound scaffold has been a key strategy in the search for novel and more selective central nervous system agents.[11]

Caption: Mechanism of Norepinephrine Reuptake Inhibitors (NRIs).

Safety and Handling

Specific safety data for this compound is not extensively published.[18] Therefore, handling precautions should be based on the known hazards of the parent compound, morpholine, and similar derivatives. Morpholine is classified as a hazardous substance that is flammable, corrosive, and toxic.[19][20]

Recommended Safety Protocols:

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[20]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a chemically significant compound that bridges basic heterocyclic chemistry with advanced pharmaceutical development. Its properties are defined by the interplay of its amine, ether, and aromatic functionalities. While its primary value lies in its role as a key intermediate for synthesizing norepinephrine reuptake inhibitors like Reboxetine, the scaffold itself represents a versatile platform for developing novel therapeutics targeting the central nervous system and beyond. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for any scientist working on the design and creation of next-generation morpholine-containing drugs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42048696, (2R)-2-(Phenoxymethyl)morpholine. Available: [Link]

-

ResearchGate (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12122109. Available: [Link]

-

Pharmaffiliates (n.d.). This compound. CAS No: 167273-56-5. Available: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Available: [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available: [Link]

-

Wikipedia (2024). Morpholine. Available: [Link]

-

National Center for Biotechnology Information (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. In: Molecular Imaging and Contrast Agent Database (MICAD). Available: [Link]

-

Bioorganic & Medicinal Chemistry Letters (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available: [Link]

-

ResearchGate (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Available: [Link]

-

ScienceScholar (2022). An updated review on morpholine derivatives with their pharmacological actions. Available: [Link]

-

ResearchGate (n.d.). A review on pharmacological profile of Morpholine derivatives. Available: [Link]

-

Occupational Safety and Health Administration (OSHA) (2022). MORPHOLINE. Available: [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: Morpholine. Available: [Link]

-

Organic Chemistry Portal (2024). Synthesis of morpholines. Available: [Link]

-

ResearchGate (n.d.). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available: [Link]

-

PubMed (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available: [Link]

-

ACD/Labs (2008). Recognizing the NMR pattern for morpholine. Available: [Link]

-

PubMed Central (PMC) (n.d.). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available: [Link]

-

Chemistry Stack Exchange (2016). Multiplet shape in proton NMR of morpholines. Available: [Link]

-

PubMed (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Available: [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. (2R)-2-(Phenoxymethyl)morpholine | C11H15NO2 | CID 42048696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 167273-56-5|this compound|BLD Pharm [bldpharm.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [wap.guidechem.com]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Physical Properties of 2-(Phenoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2-(Phenoxymethyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its fundamental physicochemical characteristics, the experimental methodologies for their determination, and essential safety and handling protocols. This document is intended to serve as a practical resource for laboratory professionals engaged in the research and development of morpholine-containing molecules.

Introduction to this compound

This compound is a substituted morpholine derivative characterized by the presence of a phenoxymethyl group at the 2-position of the morpholine ring. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability[1]. The introduction of the phenoxymethyl moiety can modulate the compound's lipophilicity, steric bulk, and potential for intermolecular interactions, thereby influencing its biological activity and physical behavior.

A thorough understanding of the physical properties of this compound is paramount for its effective application in research and development. These properties govern its behavior in various experimental settings, from reaction kinetics and purification to formulation and biological assays.

Core Physicochemical Properties

Precise experimental determination of the physical properties of this compound is crucial for its reliable use. While some data can be computationally predicted, experimentally verified values are the gold standard for scientific rigor. The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| CAS Number | 167273-56-5 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | Data not available in searched literature. Likely a solid or oil at room temperature. | |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. Expected to be soluble in common organic solvents. | |

| Storage Conditions | 2-8°C Refrigerator |

Note: The lack of publicly available, experimentally determined values for melting point, boiling point, and specific solubility highlights the need for thorough characterization of this compound in a laboratory setting. The provided storage conditions from commercial suppliers suggest that the compound is stable at refrigerated temperatures.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the expected spectroscopic signatures and a general protocol for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring, the methylene bridge, and the phenyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the morpholine and phenoxymethyl moieties.

General ¹H and ¹³C NMR Protocol: A standard protocol for acquiring NMR spectra of morpholine derivatives is outlined below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-O-C (ether) linkages, C-N (amine) bond of the morpholine ring, and the aromatic C-H and C=C bonds of the phenyl group.

General FT-IR Spectroscopy Protocol:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (193.24).

General Mass Spectrometry Protocol (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like morpholine derivatives[3].

Experimental Determination of Physical Properties

The following section outlines the standard experimental procedures for determining the key physical properties of a novel compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Protocol using a Digital Melting Point Apparatus:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, perform a rapid heating to get an approximate melting range.

-

For a more accurate measurement, heat rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A narrow melting range (typically < 2°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a key characteristic of a liquid. For small quantities, the micro boiling point method is often employed.

Micro Boiling Point Protocol (Thiele Tube Method):

-

Sample Preparation: Place a few drops of the liquid sample into a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, open-end-down into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Understanding the solubility of a compound is critical for designing reaction conditions, purification procedures, and biological assays.

Qualitative Solubility Testing Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

-

Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, measured amount of this compound (e.g., 10 mg).

-

Observation:

-

Observe if the compound dissolves at room temperature.

-

If not, gently agitate or vortex the mixture.

-

If still undissolved, gently warm the mixture.

-

Observe if the compound precipitates upon cooling.

-

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For quantitative analysis, more rigorous methods such as shake-flask or potentiometric titration are required.

Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with care, assuming it may be hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on supplier recommendations, refrigeration at 2-8°C is advised.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies for their determination. While basic identification information is available, a significant portion of the experimental physical and spectral data for this specific compound is not yet published in readily accessible literature. The protocols outlined herein provide a framework for researchers to systematically characterize this and other novel morpholine derivatives, ensuring data integrity and safe laboratory practices. The continued investigation and publication of these fundamental properties will be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug development.

References

-

PubChem. (2R)-2-(Phenoxymethyl)morpholine. National Center for Biotechnology Information. [Link]

- Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(12), 2095-2127.

-

PubChem. Morpholine, 2-[(2-methoxyphenoxy)methyl]-. National Center for Biotechnology Information. [Link]

-

PubChem. 2-[(4-Methoxyphenyl)-phenoxymethyl]morpholine. National Center for Biotechnology Information. [Link]

- Weaver, C. D., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488.

- Suh, J. H., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.

- Singh, P., & Kumar, A. (2018).

- Nguyen, T. T. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 261-268.

-

PubChem. 2-[(2-Ethoxyphenoxy)-phenylmethyl]morpholine;2-[(2-methoxyphenoxy). National Center for Biotechnology Information. [Link]

- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).

-

PubChem. Morpholine. National Center for Biotechnology Information. [Link]

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

- Wang, Y., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8546891.

-

SpectraBase. N-(2-Phenylethyl)-morpholine. [Link]

- Jain, A., & Sahu, S. K. (2024).

- Raoof, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253-263.

- Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(30), 6836-6842.

- Refat, M. S., et al. (2010). Spectroscopic characterization of charge-transfer complexes of morpholine with chloranilic and picric acids in organic media: crystal structure of bis(morpholinium 2,4,6-trinitrocyclohexanolate). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 745-752. Biomolecular Spectroscopy*, 75(2), 745-752.

Sources

2-(Phenoxymethyl)morpholine molecular weight and formula

An In-Depth Technical Guide to 2-(Phenoxymethyl)morpholine: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a core structural motif, the morpholine ring is prevalent in a multitude of approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] This guide provides a detailed technical overview of this compound, focusing on its fundamental chemical properties, robust synthetic methodologies, and its critical role as a key starting material (KSM) for complex active pharmaceutical ingredients (APIs), particularly selective norepinephrine reuptake inhibitors like Reboxetine and its analogs.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, analytical validation, and strategic application.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine heterocycle, a saturated ring containing both an ether and a secondary amine functional group, is a cornerstone of modern drug design.[2] Its prevalence stems from a unique combination of attributes:

-

Improved Pharmacokinetics: The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, offering a stable anchor point in a molecule's structure.

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of conformational constraint, allowing for the precise spatial orientation of appended substituents to interact with biological targets.

This compound serves as an exemplary building block, combining the benefits of the morpholine core with a phenoxymethyl side chain that can be a key pharmacophoric element or a precursor for further chemical elaboration.

Core Physicochemical and Structural Data

The fundamental identity of this compound is defined by its molecular formula and weight. This information is critical for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [5][6][7][8] |

| Molecular Weight | 193.24 g/mol | [7][8][9] |

| CAS Number (Racemate) | 167273-56-5 | [5][6][8][10] |

| CAS Number ((R)-enantiomer) | 661470-53-7 | [7][11] |

| Appearance | Typically an off-white to pale yellow solid or oil | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Below is the 2D chemical structure of this compound, illustrating the connectivity of the morpholine and phenoxymethyl moieties.

Caption: 2D structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of substituted morpholines is a well-established field, yet the efficient and stereocontrolled production of targets like this compound requires careful strategic planning. A common and robust approach involves the cyclization of a 1,2-amino alcohol precursor.[1]

Retrosynthetic Strategy and Causality

A logical retrosynthetic disconnection of this compound points to 1-amino-3-phenoxypropan-2-ol as the key precursor. This strategy is advantageous because the precursor itself can be synthesized from readily available and inexpensive starting materials like epichlorohydrin and phenol. The cyclization step typically involves annulation with a two-carbon electrophile. Using an agent like ethylene sulfate or chloroacetyl chloride followed by reduction offers a reliable and scalable pathway.[1]

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Amino Alcohol Cyclization

This protocol describes a representative, self-validating synthesis. Each step includes in-process checks (IPCs) to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

-

To a stirred solution of phenol (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent system (e.g., toluene/water), add sodium hydroxide (1.5 eq) portion-wise at room temperature.

-

Heat the mixture to 50°C and add epichlorohydrin (1.2 eq) dropwise, maintaining the temperature below 60°C.

-

Causality: The basic conditions deprotonate the phenol, forming the phenoxide nucleophile. The phase-transfer catalyst facilitates the transport of the phenoxide to the organic phase to react with epichlorohydrin in an Sₙ2 reaction.

-

IPC: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of phenol.

-

Upon completion, perform an aqueous workup, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of 1-Amino-3-phenoxypropan-2-ol

-

Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in a protic solvent like methanol.

-

Add an excess of aqueous ammonia (e.g., 28% solution, 10 eq) and stir the mixture in a sealed pressure vessel at 60-70°C for 12-24 hours.

-

Causality: Ammonia acts as a nucleophile, opening the epoxide ring to form the desired amino alcohol. The use of a sealed vessel and elevated temperature is necessary to drive the reaction with the gaseous ammonia reagent.

-

IPC: Monitor by TLC/HPLC for the consumption of the epoxide.

-

After cooling, concentrate the reaction mixture in vacuo to remove excess ammonia and solvent. The resulting crude amino alcohol can often be used directly in the next step.

Step 3: Cyclization to this compound

-

Dissolve the crude amino alcohol (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add a base, for example, potassium carbonate (2.5 eq).

-

Add 1,2-dibromoethane (1.1 eq) and heat the reaction mixture to reflux (approx. 82°C).

-

Causality: The base facilitates the sequential N-alkylation and O-alkylation of the amino alcohol by the di-electrophilic 1,2-dibromoethane, leading to ring closure.

-

IPC: Monitor the formation of the product by HPLC-MS.

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application as a Key Starting Material (KSM) in API Synthesis

This compound is a crucial intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs), most notably Reboxetine.[3][12] Reboxetine is an antidepressant whose structure is a more elaborated version of the this compound core.[4]

The general workflow involves utilizing the secondary amine of the morpholine ring as a nucleophile for further functionalization.

Caption: Workflow from KSM to a Reboxetine-like API.

The design of Reboxetine analogs often involves modifying the substituents on the this compound scaffold to optimize potency, selectivity against other monoamine transporters, and pharmacokinetic properties.[3] This makes the parent KSM an invaluable platform for generating chemical diversity in drug discovery programs.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its use in regulated pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques forms the basis of a robust analytical control strategy.

5.1 Spectroscopic Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides a detailed map of the proton environment, confirming the presence of the aromatic (phenyl), morpholine, and methylene protons with characteristic chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

-

MS (Mass Spectrometry): Verifies the molecular weight. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 194.2.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups, such as the N-H stretch of the secondary amine, C-O-C stretches of the ether linkages, and aromatic C-H bands.

5.2 Chromatographic Purity Assessment

Protocol: Reversed-Phase HPLC Method for Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 270 nm.

-

Injection Volume: 10 µL.

-

Validation: This method must be validated for specificity, linearity, accuracy, and precision. The peak corresponding to this compound should be well-resolved from any potential starting materials, by-products, or degradation products. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling building block for the synthesis of complex and therapeutically relevant molecules. Its robust synthesis, rooted in fundamental organic chemistry principles, and its favorable structural characteristics make it a valuable asset in the drug discovery and development pipeline. This guide has outlined the core technical aspects of its chemistry, providing a framework for its synthesis, analysis, and strategic deployment in the pursuit of novel therapeutics, particularly in the area of central nervous system agents.

References

-

This compound . 2a biotech. [Link]

-

This compound . Pharmaffiliates. [Link]

-

2-PHENOXYMETHYL-MORPHOLINE [167273-56-5] . Chemsigma. [Link]

-

(2R)-2-(Phenoxymethyl)morpholine . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine) . ResearchGate. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. [Link]

-

Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors . PubMed. [Link]

-

Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)- . PubChem, National Center for Biotechnology Information. [Link]

-

Reboxetine . PubChem, National Center for Biotechnology Information. [Link]

-

Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color) . ResearchGate. [Link]

-

This compound, 95% Purity, C11H15NO2, 1 gram . CP Lab Safety. [Link]

-

Morpholine . Wikipedia. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

- Chemical synthesis of morpholine derivatives.

-

Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors . ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-PHENOXYMETHYL-MORPHOLINE [167273-56-5] | Chemsigma [chemsigma.com]

- 7. (2R)-2-(Phenoxymethyl)morpholine | C11H15NO2 | CID 42048696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 167273-56-5|this compound|BLD Pharm [bldpharm.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 2abiotech.net [2abiotech.net]

- 11. (2R)-2-(Phenoxymethyl)morpholine hydrochloride 95% | CAS: 661470-53-7 | AChemBlock [achemblock.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Morpholine Scaffold in CNS Drug Discovery

An In-Depth Technical Guide to 2-(Phenoxymethyl)morpholine: Synthesis, Characterization, and Pharmacological Context

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The morpholine ring is a well-established privileged structure in drug design, known for conferring favorable physicochemical and pharmacokinetic properties.[1][2] This document, intended for researchers and drug development professionals, delves into the systematic nomenclature, physicochemical properties, and detailed synthetic strategies for this compound. Furthermore, it contextualizes its relevance by examining its structural relationship to key central nervous system (CNS) drugs and elucidating the primary pharmacological mechanism of action associated with this scaffold. Detailed experimental protocols, spectroscopic analysis, and visual diagrams of chemical and biological pathways are provided to offer both theoretical understanding and practical guidance.

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] Its prevalence stems from its unique combination of properties: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a basic center, which at physiological pH can be protonated. This duality often enhances aqueous solubility and allows for favorable interactions with biological targets.[3] The morpholine ring is frequently employed to modulate a compound's pharmacokinetic profile, improving properties like metabolic stability and blood-brain barrier permeability.[2][3]

This compound serves as a foundational scaffold for several important CNS-acting drugs, most notably Viloxazine and Reboxetine.[4][5] These drugs are selective norepinephrine reuptake inhibitors (NRIs) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and depression.[4][6] Understanding the chemistry and pharmacology of the core this compound structure is therefore critical for the rational design of novel CNS agents.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. The nomenclature and key identifiers for this compound are outlined below.

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅NO₂[9]

-

Chemical Structure:

A molecule's physicochemical properties are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are key considerations in drug development.

| Property | Value | Source |

| Molecular Weight | 193.24 g/mol | [10] |

| XLogP3 (Lipophilicity) | 1.2 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [10] |

| Rotatable Bond Count | 3 | [10] |

| Topological Polar Surface Area | 30.5 Ų | [10] |

Synthetic Strategies and Mechanistic Rationale

The synthesis of the morpholine ring is a well-documented area of organic chemistry.[11] For 2-substituted morpholines like the topic compound, a common and efficient strategy involves the initial reaction of a phenoxide with an epoxide, followed by a cyclization step. This approach is advantageous as it allows for modular assembly and is adaptable from established syntheses of analogous drugs like Viloxazine.[12][13]

The causality behind this strategy is rooted in fundamental organic reactions:

-

Epoxide Formation: Phenol is deprotonated with a base to form the more nucleophilic phenoxide ion. This ion then attacks a dielectrophilic three-carbon synthon, typically epichlorohydrin, via a Williamson ether synthesis to form a glycidyl ether intermediate.

-

Ring-Opening and Cyclization: The key epoxide intermediate is then subjected to a reaction with an amine source, such as 2-aminoethyl hydrogen sulfate or a protected aminoethanol derivative.[13] The amine attacks and opens the epoxide ring. Subsequent intramolecular cyclization, often under basic conditions, forms the morpholine ring.

Caption: General synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure and assessment of purity are non-negotiable steps in chemical synthesis. A combination of spectroscopic techniques is used for this purpose.

| Technique | Expected Characteristics | Rationale |

| ¹H NMR | ~7.3-6.9 ppm (m, 5H): Aromatic protons of the phenyl ring.~4.1-3.6 ppm (m, 5H): Protons on carbons adjacent to oxygen (C2-H, C6-H₂, C-O-CH₂).~3.0-2.7 ppm (m, 4H): Protons on carbons adjacent to nitrogen (C3-H₂, C5-H₂).Broad singlet (1H): NH proton. | The chemical shifts are dictated by the electronic environment. Aromatic protons are deshielded. Protons alpha to heteroatoms (O, N) are shifted downfield compared to simple alkanes. The morpholine ring protons often present as complex multiplets due to their diastereotopic nature.[14][15] |

| ¹³C NMR | ~158 ppm: Quaternary aromatic carbon attached to ether oxygen.~130-115 ppm: Remaining aromatic carbons.~75-65 ppm: Aliphatic carbons adjacent to oxygen (C2, C6, O-CH₂).~50-45 ppm: Aliphatic carbons adjacent to nitrogen (C3, C5). | Carbon chemical shifts are highly sensitive to the electronegativity of adjacent atoms. Carbons bonded to oxygen appear significantly downfield.[16] |

| IR Spectroscopy | ~3350 cm⁻¹ (broad): N-H stretch.~3050 cm⁻¹: Aromatic C-H stretch.~2950-2850 cm⁻¹: Aliphatic C-H stretch.~1240 cm⁻¹ (strong): Aryl-alkyl ether C-O stretch.~1120 cm⁻¹ (strong): Aliphatic ether C-O stretch. | Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification.[17] |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z = 194.1 | Electrospray ionization in positive mode will protonate the basic nitrogen of the morpholine ring, yielding the pseudomolecular ion. |

Pharmacological Profile and Mechanism of Action

The this compound scaffold is a potent pharmacophore for inhibiting the norepinephrine transporter (NET).[6] NET is a transmembrane protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.[6]

Mechanism of Action: Norepinephrine Reuptake Inhibition By binding to and blocking NET, compounds with this core structure prevent the reabsorption of norepinephrine. This leads to an increased concentration and prolonged duration of action of NE in the synapse, enhancing noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is believed to be the primary mechanism for the therapeutic effects observed in ADHD and depression.[6][13]

Caption: Mechanism of norepinephrine reuptake inhibition.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure adapted from established syntheses of structurally related compounds and should be performed by qualified personnel with appropriate safety precautions.[12][13]

Step 1: Synthesis of 1-(Phenoxymethyl)-2,3-epoxypropane

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) in a round-bottom flask, add potassium carbonate (1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Add epichlorohydrin (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude epoxide. Purify via vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

-

In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1.1 eq) in aqueous sodium hydroxide (e.g., 3M solution).

-

Add the crude 1-(phenoxymethyl)-2,3-epoxypropane from Step 1 to the basic amine solution.

-

Heat the mixture (e.g., to 80-100 °C) and stir vigorously for several hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]

-

The resulting crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.

Conclusion

This compound represents more than a simple heterocyclic molecule; it is a pharmacologically validated scaffold that serves as a blueprint for potent and selective norepinephrine reuptake inhibitors. Its synthesis is achievable through robust and scalable chemical transformations. A thorough understanding of its structure, properties, synthesis, and mechanism of action provides a solid foundation for researchers in the fields of medicinal chemistry and neuropharmacology, enabling the continued development of next-generation therapeutics for CNS disorders.

References

-

Melloni, M., et al. (2008). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development. Available at: [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Viloxazine. Retrieved from [Link]

-

International Journal of Advanced in Management, Technology and Engineering Sciences. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. ijamtes.org. Available at: [Link]

-

Lee, H. K., et al. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 167273-56-5 | Product Name : this compound. Retrieved from [Link]

-

Henegar, K. E., et al. (2014). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development. Available at: [Link]

- Google Patents. (n.d.). US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.

-

New Drug Approvals. (2019). Viloxazine. Retrieved from [Link]

-

Chemsigma. (n.d.). 2-PHENOXYMETHYL-MORPHOLINE [167273-56-5]. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-(Phenoxymethyl)morpholine. Retrieved from [Link]

- Google Patents. (n.d.). WO2023248154A1 - Process for the preparation of viloxazine hydrochloride.

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

PubChem. (n.d.). 2-[(2-Ethoxyphenyl)-phenylmethyl]morpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

precisionFDA. (n.d.). (2S)-2-((S)-(2-METHYLPHENOXY)PHENYLMETHYL)MORPHOLINE. Retrieved from [Link]

-

Basit, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

-

Kleinpeter, E., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

-

Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viloxazine - Wikipedia [en.wikipedia.org]

- 5. ijamtes.org [ijamtes.org]

- 6. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2abiotech.net [2abiotech.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2-PHENOXYMETHYL-MORPHOLINE [167273-56-5] | Chemsigma [chemsigma.com]

- 10. (2R)-2-(Phenoxymethyl)morpholine | C11H15NO2 | CID 42048696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 13. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 14. acdlabs.com [acdlabs.com]

- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Phenoxymethyl)morpholine

This guide provides a comprehensive technical overview of 2-(Phenoxymethyl)morpholine, a key heterocyclic scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, and its significance as a structural motif in pharmacologically active agents.

Core Compound Identification

This compound is a substituted morpholine derivative characterized by a phenoxymethyl group at the 2-position of the morpholine ring. Its chemical identity is defined by several CAS (Chemical Abstracts Service) numbers depending on its stereochemistry and salt form.

| Compound Name | CAS Number |

| This compound (racemate) | 167273-56-5[1][2][3][4] |

| (2R)-2-(Phenoxymethyl)morpholine | 661470-53-7[5][6] |

| This compound hydrochloride | 1429340-96-4 |

Strategic Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical process, often serving as a foundational step in the total synthesis of more complex drug molecules. The methodologies employed are designed for efficiency, stereochemical control, and scalability. A common and effective approach involves the reaction of a phenoxide with an epoxide, followed by cyclization to form the morpholine ring.

Rationale for the Synthetic Pathway

The chosen synthetic strategy is predicated on the well-established reactivity of epoxides with nucleophiles and subsequent intramolecular cyclization. This approach is frequently documented in the synthesis of related pharmaceutical compounds like Viloxazine, which features a substituted phenoxymethyl moiety.[7][8][9][10] The reaction of a phenol with epichlorohydrin is a robust method to introduce the aryloxymethylpropane backbone, which can then be elaborated to the target morpholine.

Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for analogous compounds.[7][8][9]

Step 1: Synthesis of 1-(Phenoxy)-2,3-epoxypropane

-

To a stirred solution of phenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

-

Slowly add epichlorohydrin to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(phenoxy)-2,3-epoxypropane.

Step 2: Synthesis of this compound

-

Dissolve the 1-(phenoxy)-2,3-epoxypropane in a suitable solvent like ethanol.

-

Add 2-aminoethanol to the solution and heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture and slowly add a strong acid, such as sulfuric acid, to catalyze the intramolecular cyclization via dehydration.

-

Heat the mixture again to facilitate the ring closure.

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

-

Purify the final product by column chromatography or crystallization.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in research and development. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂[2][4][5] |

| Molecular Weight | 193.24 g/mol [2][5] |

| Appearance | Expected to be a solid or oil at room temperature. |

| ¹H NMR | Expected signals for aromatic protons, morpholine ring protons, and the methylene bridge protons. |

| ¹³C NMR | Expected signals corresponding to the aromatic carbons, morpholine ring carbons, and the methylene bridge carbon. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 193.11. |

Analytical Methodologies

The purity and identity of this compound can be confirmed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for this purpose.

General HPLC-MS Protocol

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry (electrospray ionization in positive mode).

-

Rationale: This method allows for the separation of the target compound from potential impurities and provides confirmation of its molecular weight.

General GC-MS Protocol

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: A temperature ramp to ensure separation of volatile components.

-

Detection: Mass spectrometry (electron ionization) to obtain a characteristic fragmentation pattern.

-

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both retention time and mass spectral data for unambiguous identification.[11][12]

Significance in Drug Development

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[13] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[13] The this compound scaffold is a core component of several important drugs, including:

-

Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[14][15][16] The synthesis of Reboxetine often involves the construction of a substituted this compound core.[14][17][18]

-

Viloxazine: A selective norepinephrine reuptake inhibitor used for the treatment of ADHD.[19] Its synthesis also relies on the formation of a substituted this compound structure.[7][8]

The versatility of the morpholine scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenoxy group and other parts of the molecule can be made to optimize pharmacological activity.[13]

Conclusion

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its synthesis is achievable through well-established chemical transformations, and its identity can be confirmed by standard analytical techniques. The prevalence of this scaffold in successful drug molecules underscores its importance in medicinal chemistry and drug discovery.

References

-

Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development - ACS Publications. Available from: [Link].

-

Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters - ACS Publications. Available from: [Link].

-

Viloxazine. Wikipedia. Available from: [Link].

-

Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences. Available from: [Link].

- US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.

- EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.

-

Viloxazine. New Drug Approvals. Available from: [Link].

-

This compound. 2a biotech. Available from: [Link].

-

(2R)-2-(Phenoxymethyl)morpholine. PubChem. Available from: [Link].

-

CAS No : 167273-56-5 | Product Name : this compound. Pharmaffiliates. Available from: [Link].

-

T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. OSHA. Available from: [Link].

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link].

-

Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)-. PubChem. Available from: [Link].

-

This compound, 95% Purity, C11H15NO2, 1 gram. CP Lab Safety. Available from: [Link].

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link].

-

Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. Available from: [Link].

-

Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available from: [Link].

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available from: [Link].

-

Morpholine: A Multi-Purpose Chemical for Industrial Applications. Silver Fern Chemical. Available from: [Link].

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link].

-

Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. Available from: [Link].

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 167273-56-5|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (2R)-2-(Phenoxymethyl)morpholine | C11H15NO2 | CID 42048696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-2-(Phenoxymethyl)morpholine hydrochloride 95% | CAS: 661470-53-7 | AChemBlock [achemblock.com]

- 7. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 8. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 9. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijamtes.org [ijamtes.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. Viloxazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure Elucidation of 2-(Phenoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed, multi-faceted approach to the structural elucidation of 2-(Phenoxymethyl)morpholine, a morpholine derivative of significant interest in medicinal chemistry and drug development. As a key intermediate and structural motif in various pharmacologically active compounds, a thorough understanding of its chemical architecture is paramount for synthesis optimization, quality control, and the rational design of new molecular entities. This document moves beyond a simple recitation of analytical techniques, offering a strategic and logical workflow grounded in the principles of modern spectroscopy.

Strategic Approach to Structure Elucidation

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our investigation will proceed through the following key analytical stages:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain initial structural insights from fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity through a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

This guide will detail the expected outcomes and interpretation of the data obtained from each of these techniques, referencing data from closely related and well-characterized analogs where direct experimental data for the target molecule is not publicly available.

Molecular Structure Overview

This compound possesses a core morpholine ring substituted at the 2-position with a phenoxymethyl group. This structure is foundational to several known bioactive molecules, including the antidepressant Viloxazine.[1]

Part 1: Mass Spectrometry - Unveiling the Molecular Mass and Formula

Mass spectrometry is the initial and indispensable step in structure elucidation, providing the molecular weight of the compound. For this compound (C₁₁H₁₅NO₂), the expected exact mass is 193.1103 g/mol .[2]

Expected Fragmentation Pattern

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 194.1176. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation of morpholine derivatives is well-documented and typically involves cleavage of the morpholine ring or the substituent bonds.[3] Key expected fragments for this compound would include:

-

Loss of the phenoxy group: Cleavage of the C-O bond of the ether linkage would result in a fragment corresponding to the morpholin-2-ylmethyl cation.

-

Cleavage of the morpholine ring: Characteristic fragmentation of the morpholine ring can lead to several smaller ions.

-

Formation of the phenoxy radical or cation.

A proposed fragmentation pathway is illustrated below.

Caption: Key 2D NMR correlations for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C{¹H} NMR (proton-decoupled)

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

-

COSY

-

HSQC

-

HMBC

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals, determine the chemical shifts and coupling constants. Analyze the 2D spectra to establish the complete structural assignment.

Conclusion

The comprehensive and logical application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments provides an irrefutable pathway to the complete structure elucidation of this compound. By systematically determining the molecular formula, identifying the key functional groups, and meticulously mapping the carbon-hydrogen framework and its connectivity, researchers can be confident in the identity and purity of this important chemical entity. This in-depth understanding is the bedrock upon which further research and development in the fields of medicinal chemistry and drug discovery can be built.

References

-

NIH. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link] [4]20. NIH. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

- 1. Viloxazine - Wikipedia [en.wikipedia.org]

- 2. (2R)-2-(Phenoxymethyl)morpholine | C11H15NO2 | CID 42048696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological profile of 2-(Phenoxymethyl)morpholine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 2-(Phenoxymethyl)morpholine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The this compound Scaffold in Modern Neuroscience

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2][3] Within this chemical class, derivatives of this compound have emerged as a particularly significant group, primarily due to their potent and selective inhibitory activity on the norepinephrine transporter (NET).[4][5]

The norepinephrine transporter is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[6][7][8] Inhibition of this transporter leads to an increased concentration and prolonged action of norepinephrine in the synapse. This mechanism is the foundation for the therapeutic efficacy of norepinephrine reuptake inhibitors (NRIs) in treating major depressive disorder (MDD), attention deficit hyperactivity disorder (ADHD), and other neurological conditions.[7]

The archetypal member of this class is Reboxetine, a potent and selective NRI that has been instrumental in elucidating the role of norepinephrine in depression and other CNS disorders.[9][10][11][12][13] This guide provides an in-depth exploration of the pharmacological profile of this compound derivatives, moving from foundational structure-activity relationships to detailed protocols for their in vitro and in vivo characterization, designed for researchers and drug development professionals in the field.

Core Pharmacology: Mechanism of Action at the Synapse

The primary mechanism of action for this compound derivatives is the competitive inhibition of the norepinephrine transporter (NET). By binding to the transporter protein, these compounds block the reuptake of norepinephrine from the synaptic cleft, leading to enhanced noradrenergic neurotransmission.

Caption: Noradrenergic synapse showing NET inhibition by a this compound derivative.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications. Optimizing potency for NET and selectivity against the serotonin (SERT) and dopamine (DAT) transporters is achieved by careful manipulation of the core scaffold.[5][14]

Key Determinants of Activity:

-

Stereochemistry: The stereochemistry at the 2- and 3-positions of the morpholine ring is critical. For many derivatives, including Reboxetine, the (S,S)-enantiomer is significantly more potent as a NET inhibitor than the (R,R)-enantiomer.[7][14]

-

Phenoxy Ring Substitution: Modifications to the phenoxy ring directly influence binding affinity and selectivity. For instance, ethoxy substitution at the 2-position of the phenoxy ring, as seen in Reboxetine, is favorable for potent NET inhibition.

-

Phenyl Ring Substitution: Substitution on the second phenyl ring (attached to the methyl group) also modulates activity. This position offers an avenue to fine-tune selectivity and pharmacokinetic properties.[14]

-

Morpholine Nitrogen: The nitrogen atom is crucial for the compound's interaction with the transporter. Its basicity and steric environment can impact binding.

| Structural Modification | Effect on NET Potency | Effect on Selectivity (vs. SERT/DAT) | Example / Rationale |

| Stereochemistry | (S,S) configuration generally more potent | Stereochemistry is a primary determinant of selectivity | The precise 3D arrangement is crucial for optimal fit within the NET binding pocket.[7] |

| Phenoxy Ring Substitution | 2-ethoxy or 2-methyl substitution enhances potency | Can be modulated to reduce affinity for SERT/DAT | These groups may engage in favorable hydrophobic or steric interactions within the transporter.[7] |

| Phenyl Ring Substitution | Varies; can be optimized | A key site for tuning selectivity profiles | Allows for exploration of different binding sub-pockets to disfavor SERT/DAT interaction.[14] |

| Morpholine Ring N-substitution | Generally disfavored; secondary amine is optimal | N-alkylation can drastically alter the entire pharmacological profile | The protonated secondary amine is thought to form a key ionic interaction with an acidic residue (e.g., Asp75) in the transporter. |

In Vitro Pharmacological Assessment

Characterizing the interaction of this compound derivatives with monoamine transporters is a foundational step in defining their pharmacological profile. This is primarily achieved through receptor binding and functional uptake inhibition assays.

Radioligand Binding Assays: Quantifying Transporter Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for its molecular target.[15][16] In a competitive binding assay, the derivative's ability to displace a known high-affinity radioligand from the transporter is measured.